METHYL 2-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]BENZOATE
Overview
Description
Methyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate is a complex organic compound with a fused pyrazolo[1,5-a]pyrimidine core. This structural motif combines both pyrazole and pyrimidine rings, rendering it a privileged scaffold for drug discovery and combinatorial library design. Its synthetic versatility allows for modifications throughout its periphery, making it an intriguing target for medicinal chemistry and material science .
2.
Synthesis Analysis
Researchers have explored various synthesis pathways to prepare and post-functionalize this functional scaffold. These transformations enhance the structural diversity of pyrazolo[1,5-a]pyrimidines and open avenues for novel applications. Recent advances (from 2015 to 2021) in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines have been reported. These efforts aim to improve drug design and lead to rational and efficient drug candidates based on the pyrazolo[1,5-a]pyrimidine core .
3.
Molecular Structure Analysis
The molecular structure of methyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate comprises the fused pyrazolo[1,5-a]pyrimidine system. The constituent rings and modified periphery contribute to its rigidity and planarity. Precise details of bond angles, functional groups, and stereochemistry would require further investigation .
4.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it is essential to explore potential synthetic routes, functional group transformations, and derivatization steps. These reactions could lead to novel derivatives with improved properties or specific biological activities .
5.
Physical and Chemical Properties Analysis
Detailed physical and chemical properties, such as melting point, solubility, stability, and spectroscopic data (e.g., UV-vis, IR, NMR), are crucial for understanding its behavior in various environments. Experimental characterization will inform its practical applications and potential formulations .
7.
Mechanism of Action
The exact mechanism of action for methyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate remains to be elucidated. Further studies are needed to understand its interactions with biological targets, potential enzymatic inhibitory effects, and cellular pathways. Investigating its binding affinity, selectivity, and downstream signaling pathways will provide valuable insights .
6.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O3/c1-33-21(32)13-9-5-6-10-14(13)28-20(31)18-17(23)19-27-15(12-7-3-2-4-8-12)11-16(22(24,25)26)30(19)29-18/h2-11H,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCOXLCXARPJPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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